molecular formula C10H18O2 B12709921 2-Methylbutyl (E)-(+)-2-methylisocrotonate CAS No. 61692-80-6

2-Methylbutyl (E)-(+)-2-methylisocrotonate

Cat. No.: B12709921
CAS No.: 61692-80-6
M. Wt: 170.25 g/mol
InChI Key: DEJJNOHKWLTTKE-RMKNXTFCSA-N
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Description

2-Methylbutyl (E)-(+)-2-methylisocrotonate is an organic compound with the molecular formula C10H18O2 It is an ester derived from 2-methylbutanol and 2-methylcrotonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutyl (E)-(+)-2-methylisocrotonate typically involves the esterification of 2-methylcrotonic acid with 2-methylbutanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutyl (E)-(+)-2-methylisocrotonate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group.

Major Products Formed

    Oxidation: 2-Methylcrotonic acid and 2-methylbutanol.

    Reduction: 2-Methylbutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Methylbutyl (E)-(+)-2-methylisocrotonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-Methylbutyl (E)-(+)-2-methylisocrotonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • Isobutyl angelate
  • Isoamyl angelate
  • 2-Methylbutyl isobutyrate

Comparison

2-Methylbutyl (E)-(+)-2-methylisocrotonate is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

61692-80-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-methylbutyl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C10H18O2/c1-5-8(3)7-12-10(11)9(4)6-2/h6,8H,5,7H2,1-4H3/b9-6+

InChI Key

DEJJNOHKWLTTKE-RMKNXTFCSA-N

Isomeric SMILES

CCC(C)COC(=O)/C(=C/C)/C

Canonical SMILES

CCC(C)COC(=O)C(=CC)C

Origin of Product

United States

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